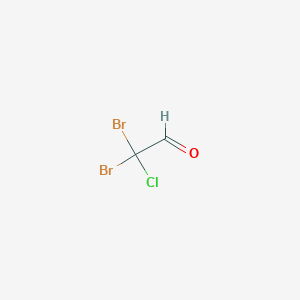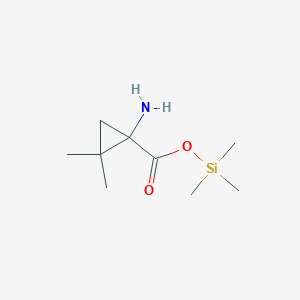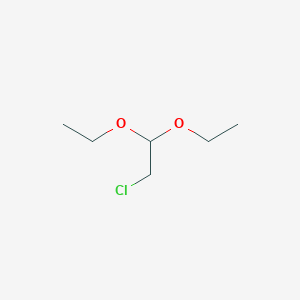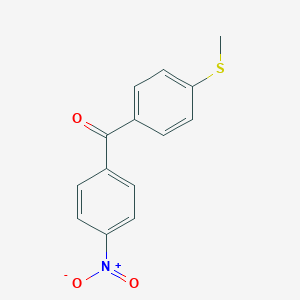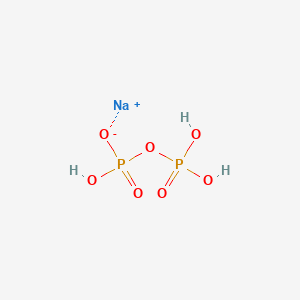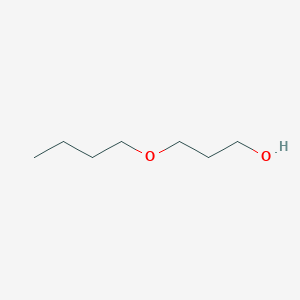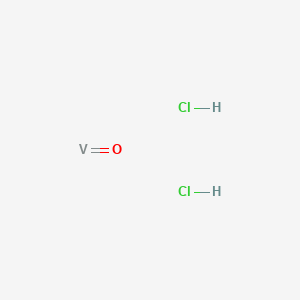
Vanadium, dichlorooxo-
Descripción general
Descripción
Vanadium, dichlorooxo- is a chemical compound that contains vanadium in its oxidation state +5. It is represented by the formula VOCl₂. Vanadium is a transition metal known for its multiple oxidation states and its ability to form various compounds. Vanadium, dichlorooxo- is particularly notable for its applications in catalysis and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vanadium, dichlorooxo- can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the reaction. The general reaction is as follows: [ \text{V}_2\text{O}_5 + 2\text{SOCl}_2 \rightarrow 2\text{VOCl}_2 + 2\text{SO}_2 ]
Industrial Production Methods: In industrial settings, vanadium, dichlorooxo- is produced by reacting vanadium pentoxide with chlorinating agents such as chlorine gas (Cl₂) or phosgene (COCl₂). The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Vanadium, dichlorooxo- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Ligands such as ammonia (NH₃) or phosphines (PR₃) can be used to replace the chlorine atoms.
Major Products Formed:
Oxidation: Vanadium oxytrichloride (VOCl₃) can be formed.
Reduction: Vanadium(IV) compounds such as vanadium tetrachloride (VCl₄) can be produced.
Substitution: Complexes such as vanadium oxoammonia (VO(NH₃)₂Cl₂) can be synthesized.
Aplicaciones Científicas De Investigación
Vanadium, dichlorooxo- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and polymerization reactions.
Biology: It is studied for its potential biological activities, including its role in enzyme inhibition and as a model compound for vanadium-containing enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diabetes and cancer.
Industry: It is used in the production of vanadium-based catalysts and in the synthesis of other vanadium compounds.
Mecanismo De Acción
The mechanism by which vanadium, dichlorooxo- exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes such as protein tyrosine phosphatases, which play a role in regulating cellular signaling pathways. This inhibition can lead to changes in cellular processes, including glucose metabolism and cell proliferation.
Comparación Con Compuestos Similares
Vanadium, dichlorooxo- can be compared with other vanadium compounds such as:
Vanadium oxytrichloride (VOCl₃): Similar in structure but with an additional chlorine atom.
Vanadium pentoxide (V₂O₅): A higher oxidation state compound used as a precursor in the synthesis of vanadium, dichlorooxo-.
Vanadium tetrachloride (VCl₄): A lower oxidation state compound that can be formed through the reduction of vanadium, dichlorooxo-.
Uniqueness: Vanadium, dichlorooxo- is unique due to its specific oxidation state and its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
IUPAC Name |
oxovanadium;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.O.V/h2*1H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOKAVKWGPPUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074429 | |
| Record name | Vanadium, dichlorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green highly deliquescent solid; [Merck Index] 50% Aqueous solution: Dark green liquid; [BDH Laboratory Supplies MSDS] | |
| Record name | Vanadyl dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21830 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10213-09-9 | |
| Record name | Vanadyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadyl dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vanadium, dichlorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium dichloride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


